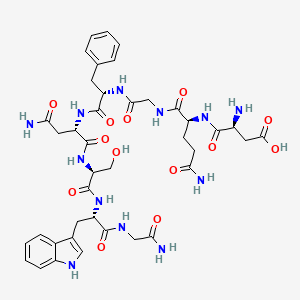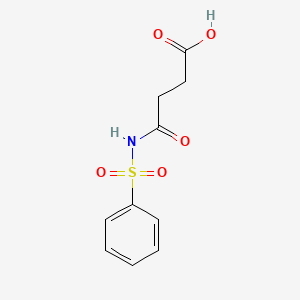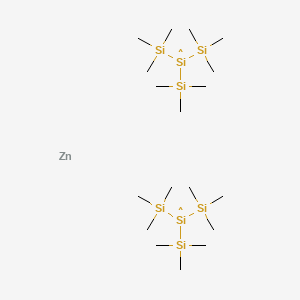
Leucokinin III
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Leucokinin III is a member of the leucokinin family, which are neuropeptides first discovered in cockroaches and later identified in various insects and other invertebrates . These peptides play significant roles in regulating physiological processes such as ion and water homeostasis, feeding, sleep-metabolism interactions, and modulation of gustatory sensitivity and nociception .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Leucokinin III can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly employed for the production of peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of protecting groups to prevent unwanted side reactions and the use of coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The purification of the synthesized peptide is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .
Analyse Chemischer Reaktionen
Types of Reactions: Leucokinin III primarily undergoes hydrolysis and enzymatic degradation in biological systems. These reactions are crucial for regulating its activity and ensuring that it does not accumulate to toxic levels .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by various proteases, which cleave the peptide bonds under physiological conditions. Enzymatic degradation typically occurs in the presence of specific enzymes that recognize and break down the peptide .
Major Products Formed: The primary products of this compound degradation are smaller peptide fragments and individual amino acids. These products are further metabolized or utilized in various biochemical pathways within the organism .
Wissenschaftliche Forschungsanwendungen
Leucokinin III has been extensively studied for its role in regulating physiological processes in insects. It is used in research to understand the mechanisms of ion and water homeostasis, feeding behavior, and stress responses . Additionally, this compound and its receptors are potential targets for developing novel insecticides aimed at pest control . In the field of neurobiology, this compound serves as a model for studying neuropeptide signaling and its effects on behavior and physiology .
Wirkmechanismus
Leucokinin III exerts its effects by binding to specific G-protein-coupled receptors (GPCRs) on target cells . This binding triggers a cascade of intracellular signaling events, leading to the activation of second messengers such as calcium ions. The increase in intracellular calcium levels mediates various physiological responses, including the regulation of ion transport and water balance in Malpighian tubules . The peptide’s action on these receptors is highly specific, ensuring precise control over the targeted physiological processes .
Vergleich Mit ähnlichen Verbindungen
- Leucokinin I
- Leucokinin II
- Drosophila melanogaster leucokinin
- Anopheles leucokinin I and II
Comparison: Leucokinin III shares structural similarities with other leucokinins, such as leucokinin I and II, but differs in its amino acid sequence and receptor binding affinity . While all leucokinins function in regulating ion and water homeostasis, this compound has a unique potency and specificity for its receptor, making it particularly effective in certain physiological contexts . Compared to Drosophila melanogaster leucokinin, this compound exhibits a broader specificity for leucokinin receptors, indicating a more versatile role in insect physiology .
Eigenschaften
IUPAC Name |
(3S)-3-amino-4-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H52N12O13/c41-23(14-34(58)59)35(60)49-25(10-11-30(42)54)36(61)47-18-33(57)48-26(12-20-6-2-1-3-7-20)38(63)51-28(15-31(43)55)39(64)52-29(19-53)40(65)50-27(37(62)46-17-32(44)56)13-21-16-45-24-9-5-4-8-22(21)24/h1-9,16,23,25-29,45,53H,10-15,17-19,41H2,(H2,42,54)(H2,43,55)(H2,44,56)(H,46,62)(H,47,61)(H,48,57)(H,49,60)(H,50,65)(H,51,63)(H,52,64)(H,58,59)/t23-,25-,26-,27-,28-,29-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNIKMODLZSECHC-DHPWCFLCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)NCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H52N12O13 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
908.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(1Z)-1,3-Butadien-1-yl]benzaldehyde](/img/structure/B561293.png)



